N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide
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Overview
Description
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the thiophene-3-carboxamide structure through amide bond formation. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents include organic solvents (e.g., dichloromethane, dimethylformamide), catalysts (e.g., palladium on carbon, copper iodide), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide lies in its thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as enzyme inhibitors.
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(13-3-7-21-11-13)17-5-6-19-10-14(9-18-19)12-2-1-4-16-8-12/h1-4,7-11H,5-6H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCINJBYCOYKFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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